molecular formula C18H17ClN2O2S B2585803 3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1019149-31-5

3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2585803
CAS RN: 1019149-31-5
M. Wt: 360.86
InChI Key: HNTMIJGLBHTGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

The compound , known by its two chemical names, has potential applications in various fields of scientific research. Here is a comprehensive analysis focusing on six unique applications:

Antiviral Activity

Compounds similar to the one mentioned have been synthesized and tested for their antiviral properties. For instance, derivatives of thiadiazole, which share a similar structural motif with the compound, have shown certain anti-tobacco mosaic virus activity . This suggests that the compound could be explored for its efficacy against plant viruses, which can have significant agricultural implications.

Antioxidant Properties

Research on pyrazoline derivatives, which are structurally related to the compound, indicates that they possess antioxidant activities . Antioxidants are crucial in neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases. The compound could potentially be developed as an antioxidant to mitigate oxidative stress-related cellular damage.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which are structurally related to the compound , have been known for their antileishmanial and antimalarial activities . Given the structural similarities, the compound could be investigated for its potential use in treating leishmaniasis and malaria, two significant parasitic diseases affecting millions worldwide.

Anticancer Activity

The compound’s structural framework is similar to that of other heterocyclic compounds that have been evaluated for their anticancer activity against various cancer cell lines . This suggests that the compound could be researched further for its potential use in cancer therapy, possibly as a chemotherapeutic agent or as a part of targeted drug delivery systems.

Antibacterial and Antifungal Activities

Indole derivatives, which share a common heterocyclic structure with the compound, have been reported to possess antibacterial and antifungal activities . This indicates that the compound could be valuable in the development of new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance.

Anticholinesterase Activity

Compounds with a similar structural backbone have been studied for their anticholinesterase activity . This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition is a key target in treating conditions like Alzheimer’s disease. The compound could be explored for its potential therapeutic applications in neurodegenerative diseases.

properties

IUPAC Name

10-(2-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-18-10-13(11-6-5-9-15(22-2)16(11)23-18)20-17(24)21(18)14-8-4-3-7-12(14)19/h3-9,13H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTMIJGLBHTGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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